molecular formula C14H7F3O2 B073736 2-(Trifluoromethyl)xanthone CAS No. 1496-15-7

2-(Trifluoromethyl)xanthone

Cat. No.: B073736
CAS No.: 1496-15-7
M. Wt: 264.2 g/mol
InChI Key: LEOGBDMNMFJKRV-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)xanthone is a derivative of xanthone, characterized by the presence of a trifluoromethyl group at the second position of the xanthone core. Xanthones are a class of oxygen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the transition-metal-catalyzed coupling reaction of 2-halogenated benzotrifluorides with arylboronic acids and phenols, followed by intramolecular carbonylative arylation of the trifluoromethyl group . This method leverages the electron-withdrawing nature of the trifluoromethyl group to facilitate deprotonated transformations at neighboring moieties.

Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)xanthone may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The use of robust catalysts and controlled reaction conditions ensures the efficient production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)xanthone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, meta-chloroperoxybenzoic acid.

    Nucleophiles: Organolithium compounds.

    Catalysts: Nickel complexes for photoredox catalysis.

Major Products:

    Sulfone Derivatives: Formed through oxidation reactions.

    Functionalized Xanthones: Resulting from nucleophilic reactions and photoredox catalysis.

Comparison with Similar Compounds

Uniqueness of 2-(Trifluoromethyl)xanthone: this compound stands out due to the presence of the trifluoromethyl group, which imparts unique electronic properties and enhances its reactivity in various chemical reactions. This makes it a valuable compound in both synthetic chemistry and material science .

Properties

IUPAC Name

2-(trifluoromethyl)xanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F3O2/c15-14(16,17)8-5-6-12-10(7-8)13(18)9-3-1-2-4-11(9)19-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOGBDMNMFJKRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375350
Record name 2-Trifluoromethyl-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1496-15-7
Record name 2-Trifluoromethyl-xanthen-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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